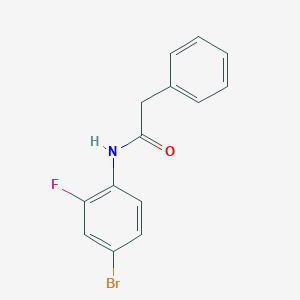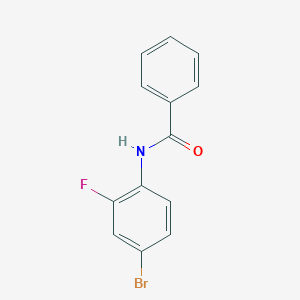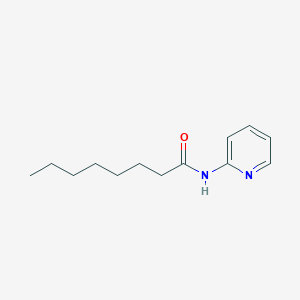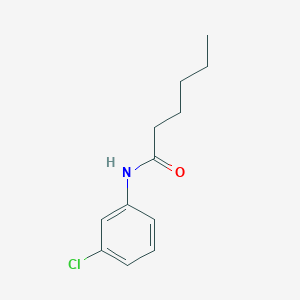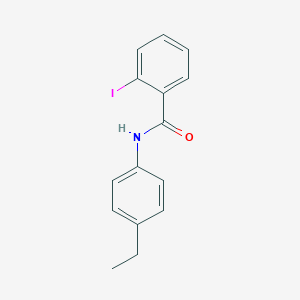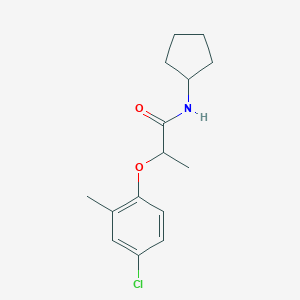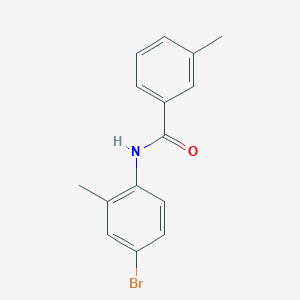
N-(4-bromo-2-methylphenyl)-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-methylphenyl)-3-methylbenzamide, also known as 4-Bromo-2-methyl-N-(3-methylbenzoyl)aniline, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit several biological activities, making it a promising candidate for the development of novel drugs.
Wirkmechanismus
The exact mechanism of action of N-(4-bromo-2-methylphenyl)-3-methylbenzamide is not fully understood. However, studies have suggested that this compound exerts its biological effects by inhibiting the activity of specific enzymes and proteins involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-3-methylbenzamide has been found to exhibit several biochemical and physiological effects. Studies have reported that this compound induces apoptosis (programmed cell death) in cancer cells, inhibits the migration and invasion of cancer cells, and reduces the production of pro-inflammatory cytokines. Additionally, this compound has been found to modulate the activity of specific signaling pathways involved in cancer cell growth and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-bromo-2-methylphenyl)-3-methylbenzamide in lab experiments is its potent biological activity, making it a valuable tool for studying cancer cell growth and inflammation. However, one of the limitations of using this compound is its potential toxicity, which may affect the viability of cells in vitro.
Zukünftige Richtungen
There are several future directions for the research on N-(4-bromo-2-methylphenyl)-3-methylbenzamide. One possible direction is the development of novel drugs based on this compound for the treatment of cancer and inflammation. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its potential targets in cancer cells and inflammatory pathways. Furthermore, the potential toxicity of this compound needs to be further investigated to ensure its safety for use in humans.
Synthesemethoden
The synthesis of N-(4-bromo-2-methylphenyl)-3-methylbenzamide can be achieved through a multi-step process involving the reaction of 4-bromo-2-methylaniline with 3-methylbenzoyl chloride in the presence of a suitable base. The resulting product is then purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-methylphenyl)-3-methylbenzamide has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported that this compound exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, this compound has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Eigenschaften
Molekularformel |
C15H14BrNO |
|---|---|
Molekulargewicht |
304.18 g/mol |
IUPAC-Name |
N-(4-bromo-2-methylphenyl)-3-methylbenzamide |
InChI |
InChI=1S/C15H14BrNO/c1-10-4-3-5-12(8-10)15(18)17-14-7-6-13(16)9-11(14)2/h3-9H,1-2H3,(H,17,18) |
InChI-Schlüssel |
ODEDJBKMTYAJRR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Br)C |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





